N,N'-Diphenyl-N'-carboxymethylurea
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Overview
Description
N,N’-Diphenyl-N’-carboxymethylurea is an organic compound characterized by the presence of two phenyl groups and a carboxymethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diphenyl-N’-carboxymethylurea can be synthesized through several methods. One common approach involves the reaction of diphenylamine with chloroacetic acid in the presence of a base, followed by the addition of urea. The reaction typically proceeds under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) or tetramethylene sulfone (TMS) to facilitate the process .
Industrial Production Methods
Industrial production of N,N’-Diphenyl-N’-carboxymethylurea often involves the carbonylation of diphenylamine with diphenyl carbonate, catalyzed by organic acids such as benzoic acid and tertiary amines. This method yields high purity products under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-N’-carboxymethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or carboxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Diphenyl-N’-carboxymethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which N,N’-Diphenyl-N’-carboxymethylurea exerts its effects involves interactions with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylurea: Lacks the carboxymethyl group, resulting in different chemical properties and applications.
N,N’-Dimethylurea: Contains methyl groups instead of phenyl groups, leading to variations in reactivity and use.
N,N’-Diphenyl-N’-methylurea: Similar structure but with a methyl group instead of a carboxymethyl group.
Properties
IUPAC Name |
2-[N-(phenylcarbamoyl)anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(19)11-17(13-9-5-2-6-10-13)15(20)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMUUQMEDABRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224152 |
Source
|
Record name | Carbanilide, N-carboxymethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73771-61-6 |
Source
|
Record name | Carbanilide, N-carboxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbanilide, N-carboxymethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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